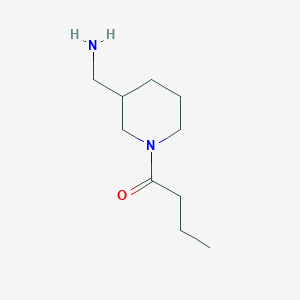

1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one

Description

1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one is a synthetic compound featuring a piperidine ring substituted with an aminomethyl group at the 3-position, linked to a butan-1-one moiety.

Properties

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-4-10(13)12-6-3-5-9(7-11)8-12/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXHKVNUJPORPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via α-Bromoketone and Piperidine Derivative (Nucleophilic Substitution)

One well-documented method involves the reaction of an α-bromoketone with a piperidine derivative, followed by functional group transformations to introduce the aminomethyl group.

Procedure Summary:

- Dissolve the α-bromoketone precursor in an ether solvent such as diethyl ether or ethanol.

- Cool the solution in an ice bath.

- Add piperidine or a substituted piperidine (e.g., 3-aminomethylpiperidine) to the solution.

- Stir the reaction mixture at room temperature for 1 to 24 hours.

- Partition the reaction mixture between water and ether.

- Extract and purify the product by acid-base extraction, drying, filtration, and recrystallization.

This method is adapted from the synthesis of related piperidinyl ketones and allows for the introduction of the butan-1-one moiety via the α-bromoketone electrophile, while the aminomethyl group can be introduced through the piperidine derivative or subsequent modifications.

Aminomethylation of Piperidine Ring

The aminomethyl substituent on the piperidine ring can be introduced via reductive amination or Mannich-type reactions:

- React the piperidine with formaldehyde and an amine source under reductive amination conditions.

- Use of formaldehyde and ammonium salts or amines in the presence of reducing agents (e.g., sodium cyanoborohydride) to selectively install the aminomethyl group at the 3-position of the piperidine ring.

This approach is common for introducing aminomethyl groups on nitrogen-containing heterocycles, enabling the preparation of 3-(aminomethyl)piperidine intermediates for further acylation to yield the target compound.

Acylation of 3-(Aminomethyl)piperidine with Butanoyl Chloride or Equivalent

Once the 3-(aminomethyl)piperidine intermediate is obtained, acylation at the piperidine nitrogen with butanoyl chloride or anhydride can yield 1-(3-(aminomethyl)piperidin-1-yl)butan-1-one:

- Dissolve 3-(aminomethyl)piperidine in an inert solvent such as dichloromethane.

- Add a base such as diisopropylethylamine to scavenge HCl.

- Slowly add butanoyl chloride under cooling.

- Stir the mixture at controlled temperature (0–25°C) until completion.

- Work up by aqueous extraction and purification via crystallization or chromatography.

This method is analogous to acylation protocols used for similar piperidinyl ketones and ensures selective formation of the N-butanoyl derivative.

Solvent and Reaction Condition Considerations

- Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane), ethers, and alcohols are commonly used depending on the step (e.g., nucleophilic substitution, acylation).

- Temperature Control: Reactions are typically conducted between 0°C and room temperature to control reactivity and selectivity.

- Bases: Organic bases such as diisopropylethylamine are preferred to neutralize acid byproducts and drive acylation reactions.

- Purification: Crystallization, solvent-anti solvent techniques, and lyophilization are employed to isolate pure compounds.

Data Table: Summary of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | α-Bromoketone + 3-aminopiperidine | Diethyl ether, EtOH | Ice bath cooling, room temp stirring |

| 2 | Aminomethylation | Formaldehyde + amine source + reducing agent | Various (THF, MeOH) | Reductive amination or Mannich reaction |

| 3 | Acylation | Butanoyl chloride + base (DIPEA) | DCM, THF | Controlled addition, 0–25°C |

| 4 | Purification | Recrystallization, solvent-anti solvent | EtOH, water, hydrocarbon solvents | Lyophilization optional |

Research Findings and Optimization

- The nucleophilic substitution step benefits from low temperatures to minimize side reactions and improve yield.

- Aminomethylation efficiency depends on the choice of reducing agent and pH control.

- Acylation requires careful control of stoichiometry and base to avoid over-acylation or side reactions.

- Solvent polarity and mixture ratios influence the crystallinity and purity of the final compound.

- Amorphous and crystalline forms can be obtained by varying solvent systems and drying methods, affecting the compound's physical properties.

Chemical Reactions Analysis

1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine Substituents

- Target Compound: 3-(aminomethyl)piperidin-1-yl butan-1-one.

- Analogs : 4’-(Hydroxydiphenylmethyl)piperidin-1-yl derivatives (e.g., compounds 2r, 2s) feature bulky aryl groups at the 4-position of piperidine, resulting in higher molecular weights (e.g., 428.32–456.38 g/mol) and elevated melting points (182–204°C) .

- (Terfenadone) : A 4-(hydroxydiphenylmethyl)piperidin-1-yl butan-1-one derivative, highlighting the impact of lipophilic substituents on pharmaceutical impurity profiles .

- : 1-[4-(bromomethyl)piperidin-1-yl]-3-methylbutan-1-one demonstrates how halogenation at the 4-position can serve as a synthetic precursor for further functionalization .

Butanone Modifications

- (MK19) : 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one incorporates electron-withdrawing trifluoromethyl and thiophenyl groups, enhancing metabolic stability and receptor affinity .

- (Compounds 5, 14): Allylphenyl and imidazolylphenyl substituents on butanone introduce steric bulk, affecting synthetic yields (45–54%) and solubility .

Amino Group Comparisons

- : (S)-2-amino-3,3-dimethyl-1-(piperidin-1-yl)butan-1-one shares a similar amino-substituted butanone core but lacks the 3-aminomethyl piperidine group. Its high synthesis yield (98%) suggests efficient routes for amino-functionalized analogs .

Physical and Spectroscopic Properties

Melting Points and Yields

Spectroscopic Data

- IR/NMR: compounds show characteristic carbonyl (IR: ~1680 cm⁻¹) and aromatic (IR: ~1440–1600 cm⁻¹) stretches . The target compound’s aminomethyl group would likely exhibit N–H stretches (IR: ~3300 cm⁻¹) and distinct proton signals in NMR (δ ~2.5–3.5 ppm for piperidine and aminomethyl groups).

- : NMR data (δ 1.03 ppm for tert-butyl, δ 3.54–3.73 ppm for piperidine) provide benchmarks for amino-substituted analogs .

Biological Activity

1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is being studied for various therapeutic applications, including antimicrobial, antiviral, and anti-inflammatory properties.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological profiles. Piperidine derivatives typically exhibit interactions with multiple biological targets, influencing a range of biochemical pathways and pharmacological effects. The structure of 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one can be represented as follows:

Target of Action : This compound interacts with various receptors and enzymes, similar to other piperidine derivatives. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymatic pathways.

Mode of Action : The biological activity is primarily attributed to its ability to bind to specific receptors in the central nervous system (CNS) and peripheral tissues, leading to various pharmacological effects such as analgesia or anti-inflammatory responses.

Pharmacokinetics : The pharmacokinetic properties of 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one are crucial for its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the compound's effectiveness in clinical applications.

Antimicrobial and Antiviral Properties

Recent studies have indicated that 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one possesses notable antimicrobial and antiviral properties. For instance:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

- Antiviral Activity : Preliminary research indicates that it may inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It has been evaluated for its ability to reduce inflammation in various models:

- In Vitro Studies : In cell culture models, 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one demonstrated significant inhibition of pro-inflammatory cytokines .

- In Vivo Studies : Animal studies have shown promising results in reducing edema and other markers of inflammation, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have explored the biological activity of 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below clinically relevant levels. |

| Study 2 | Evaluated the anti-inflammatory effects in carrageenan-induced paw edema models, showing significant reduction compared to control groups. |

| Study 3 | Investigated the compound's role in modulating neurotransmitter systems, suggesting potential applications in treating CNS disorders. |

Q & A

What are the recommended synthetic routes for 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The compound can be synthesized via desaturation of amides using reagents like DBDMH (1,3-dibromo-5,5-dimethylhydantoin) and TogniN3 (a hypervalent iodine reagent) in dichloroethane (DCE) under argon at 80°C, yielding rotamers that require separation . Alternative routes involve acid-catalyzed hydrolysis of intermediates, such as treating dimethoxybutyl-piperidinyl precursors with aqueous HCl, followed by neutralization with NaHCO3 and phase separation using ethyl acetate . Optimization includes adjusting reaction time (e.g., 12 hours for desaturation), temperature control (<30°C during neutralization), and catalyst stoichiometry (e.g., 0.33 mmol TogniN3 per 0.3 mmol substrate) .

Which analytical techniques are most effective for characterizing the structural integrity of 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one?

Level: Basic

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for tracking photodegradation products and verifying stability . Nuclear magnetic resonance (NMR), particularly H NMR (400 MHz, CDCl3), resolves rotamers and confirms stereochemistry by analyzing splitting patterns (e.g., δ 3.73–3.57 ppm for piperidinyl protons) . High-performance liquid chromatography (HPLC) with UV detection quantifies impurities, such as hydroxylated or dimerized byproducts, using reference standards like terfenadone derivatives .

How can researchers resolve contradictions in photodegradation data when assessing the stability of piperidinyl butanone derivatives under UV-Vis radiation?

Level: Advanced

Methodological Answer:

Contradictions arise when initial stability (e.g., 15-minute UV resistance) contrasts with gradual degradation (43–57% after prolonged exposure) . To resolve this, design time-course experiments with LC-MS/MS monitoring at intervals (e.g., every 5 minutes) to capture degradation kinetics. Use controlled radiation doses (e.g., 1.065 Einstein/dm³·min) and normalize signal areas to account for solvent effects. Statistical modeling (e.g., first-order decay equations) can reconcile apparent discrepancies between early stability and later degradation .

What methodologies are employed to differentiate positional isomers or structural analogs of 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one in regulatory contexts?

Level: Advanced

Methodological Answer:

Regulatory differentiation of analogs like AP-237 derivatives (e.g., 2-methyl-AP-237) requires a combination of NMR, X-ray crystallography, and gas chromatography-mass spectrometry (GC-MS) to distinguish substituent positions (e.g., cinnamyl vs. tolyl groups) . For isomers, nuclear Overhauser effect (NOE) NMR experiments identify spatial proximity of functional groups, while high-resolution MS/MS fragmentation patterns differentiate branching or ring substitution .

What steps are critical in the purification of 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one to minimize byproduct formation?

Level: Basic

Methodological Answer:

Post-synthesis purification involves solvent extraction (e.g., ethyl acetate/brine washes to remove unreacted precursors) and column chromatography with silica gel or alumina for rotamer separation . For acid-catalyzed reactions, neutralization with NaHCO3 must be gradual to avoid exothermic side reactions. Recrystallization in methanol or ethanol enhances purity, while rotary evaporation under reduced pressure removes volatile byproducts .

How do solvent systems and catalyst choices influence the enantiomeric purity of 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one during synthesis?

Level: Advanced

Methodological Answer:

Polar aprotic solvents like DCE favor desaturation reactions with minimal racemization, while chiral catalysts (e.g., TogniN3) improve enantioselectivity by stabilizing transition states . For acid-mediated steps, methanol/water mixtures reduce epimerization risks. Enantiomeric excess (ee) is quantified via chiral HPLC using cellulose-based columns, with mobile phases adjusted for optimal resolution (e.g., hexane/isopropanol) .

What are the common impurities associated with 1-(3-(Aminomethyl)piperidin-1-yl)butan-1-one, and how are they quantified?

Level: Basic

Methodological Answer:

Common impurities include hydroxylated derivatives (e.g., 4-hydroxypiperidin-1-yl analogs) and dimerization products from radical intermediates . Quantification employs HPLC with UV detection (λ = 254 nm) and external calibration curves using certified reference materials (e.g., terfenadone impurity standards) . For trace analysis, ultra-high-performance LC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS achieves parts-per-million (ppm) sensitivity .

In kinetic studies of piperidinyl butanone derivatives, how should researchers account for variable photodegradation rates observed under prolonged UV exposure?

Level: Advanced

Methodological Answer:

Variable rates arise from competing degradation pathways (e.g., Norrish type I vs. II reactions). Use multivariate analysis (e.g., principal component analysis) to deconvolute LC-MS/MS data and identify dominant pathways . Controlled oxygen exclusion (via argon purging) tests the role of oxidative processes, while deuterated solvents (e.g., D2O) probe hydrogen abstraction mechanisms. Rate constants should be normalized to photon flux using actinometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.